molecular formula C11H6N4O5S B2463729 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole CAS No. 339021-36-2

5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2463729
CAS No.: 339021-36-2
M. Wt: 306.25
InChI Key: UTWOHTAGCLDTGL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS: 339021-36-2) is a nitro-substituted imidazo[2,1-b]thiazole derivative with the molecular formula C₁₁H₆N₄O₅S and a molecular weight of 306.26 g/mol . Its structure features a nitro group at position 5 of the imidazo[2,1-b]thiazole core and a 2-nitrophenoxy substituent at position 6 (Figure 1). The compound’s dual nitro groups contribute to its electron-deficient aromatic system, influencing both reactivity and pharmacological interactions.

Pharmacological Relevance Imidazo[2,1-b]thiazoles are recognized for broad biological activities, including antimicrobial, antitumor, and antiparasitic effects .

Properties

IUPAC Name

5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O5S/c16-14(17)7-3-1-2-4-8(7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOHTAGCLDTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-nitrophenol with 5-nitroimidazo[2,1-b][1,3]thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Target Enzymes

  • Pantothenate Synthetase : Inhibition of this enzyme disrupts coenzyme A biosynthesis in Mycobacterium tuberculosis, impairing bacterial growth.
  • Focal Adhesion Kinase (FAK) : Inhibition of FAK has shown potential antitumor effects, particularly in pancreatic cancer cells.

Medicinal Chemistry

5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole has been extensively studied for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including:

  • Colorectal Adenocarcinoma (HT-29)
  • Lung Carcinoma (A-549)
  • Breast Adenocarcinoma (MCF-7)

In vitro studies indicate that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further drug development.

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. Its ability to inhibit key enzymes in pathogenic bacteria suggests potential applications as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of imidazo[2,1-b][1,3]thiazole demonstrated that compounds similar to this compound exhibited selective cytotoxicity against chronic myelogenous leukemia cells. The nitrothiazole moiety was identified as crucial for the binding affinity to target proteins involved in cancer progression .

CompoundTarget Cell LineIC50 Value (µM)
Compound 2K562 (Bcr-Abl positive)7.4

Case Study 2: Antimicrobial Potential

Research into the inhibition of Pantothenate Synthetase by derivatives of this compound revealed significant antimicrobial activity against Mycobacterium tuberculosis. The findings suggest that these compounds could be developed into effective treatments for tuberculosis .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of dyes and pigments due to its stability and reactivity. Its unique structure allows for the exploration of new chemical reactions and pathways within industrial chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1 compares key structural and physicochemical features of 5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole with similar derivatives.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5/6) Key Properties Reference
This compound C₁₁H₆N₄O₅S 306.26 -NO₂ (5); 2-NO₂-C₆H₄-O- (6) High polarity; electron-deficient
5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole C₁₁H₇N₃O₃S 261.26 -NO₂ (5); C₆H₅-O- (6) Moderate polarity
5-Nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole C₁₁H₆N₄O₄S 290.25 -NO₂ (5); 4-NO₂-C₆H₄- (6) Planar structure; lipophilic
2-Bromo-6-(4-nitrophenyl)imidazo[2,1-b]thiazole C₁₁H₆BrN₃O₂S 340.13 -Br (2); 4-NO₂-C₆H₄- (6) Halogenated; enhanced stability

Key Observations

  • Electron Effects: Dual nitro groups increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions compared to non-nitro phenoxy derivatives .
Antimicrobial Activity
  • Benzofuran-Imidazothiazole Hybrids : Derivatives like 6-(1-benzofuran-2-yl)imidazo[2,1-b]thiazoles exhibit potent activity against S. aureus and E. coli, with MIC values <1 µg/mL .
  • Nitro Group Impact : Nitro-substituted imidazo[2,1-b]thiazoles show enhanced antitubercular activity, as nitro groups facilitate redox activation in microbial targets .
Antiparasitic Activity
  • Pretomanid Analogues: 6-Substituted nitroimidazo[2,1-b]thiazines demonstrate IC₅₀ values of 0.02–0.5 µM against Trypanosoma brucei, highlighting the critical role of nitro groups in protozoal inhibition .

Structure-Activity Relationships (SAR)

  • Nitro Groups : Essential for redox-mediated bioactivation; para-nitro substituents (e.g., 4-nitrophenyl) improve solubility compared to ortho-substituted derivatives .
  • Halogenation : Bromine at position 2 (e.g., 2-bromo-6-(4-nitrophenyl) derivative) enhances metabolic stability but may reduce membrane permeability .
  • Phenoxy vs. Phenyl: Phenoxy-linked compounds (e.g., 5-nitro-6-phenoxy) exhibit lower logP values than phenyl-substituted analogues, suggesting improved aqueous solubility .

Biological Activity

5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound with promising biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₆N₄O₅S
  • Molecular Weight : 306.25 g/mol
  • CAS Number : 339021-36-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets that lead to cellular apoptosis and antimicrobial effects.

Target Enzymes

  • Pantothenate Synthetase : This enzyme is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis, and inhibition leads to impaired bacterial growth and survival.
  • Focal Adhesion Kinase (FAK) : Inhibition of FAK has been linked to antitumor activity in pancreatic cancer cells .

Antitumor Activity

Research indicates that this compound induces apoptosis in cancer cells. The compound has shown significant cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 0.59 to 2.81 μM in studies involving mesothelioma cells .

Antimicrobial Activity

The compound exhibits strong antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values for various derivatives suggest potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its therapeutic potential .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited cell proliferation and migration in pancreatic cancer models by targeting FAK signaling pathways.
    • The combination of this compound with gemcitabine enhanced cytotoxicity due to increased expression of human equilibrative nucleoside transporter-1 (hENT-1), which is essential for gemcitabine uptake .
  • Antimicrobial Studies :
    • A series of derivatives were evaluated for their antimicrobial efficacy, revealing MIC values as low as 0.22 μg/mL against resistant bacterial strains. The compounds showed synergistic effects when combined with standard antibiotics like ciprofloxacin, reducing their MICs significantly .

Comparative Analysis

CompoundBiological ActivityIC₅₀ (μM)Target
This compoundAntitumor0.59 - 2.81FAK
5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazoleAntimicrobial<0.25Pantothenate Synthetase

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